N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
N-(4-Fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a fluorine atom at the 4-position and a pyridin-3-ylmethyl group as a secondary amine substituent. The benzamide moiety is further modified with a nitro group at the 3-position, contributing to its distinct electronic and steric properties.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-16-7-2-8-17-18(16)23-20(29-17)24(12-13-4-3-9-22-11-13)19(26)14-5-1-6-15(10-14)25(27)28/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFUVMWVWCYYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a substituted benzoyl chloride under acidic conditions . The resulting benzothiazole intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group . Finally, the nitrobenzothiazole is reacted with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions to enhance yield and reduce reaction times . Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in hydrochloric acid or hydrogenation over palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents in anhydrous solvents.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted benzothiazole derivatives.
Coupling: Formation of more complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Studies have shown that N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The structure-activity relationship (SAR) indicates that modifications to the benzothiazole ring can enhance its efficacy against specific cancer types .
- Enzyme Inhibition :
- Antimicrobial Properties :
Materials Science
- Development of Novel Materials :
- The electronic properties of this compound make it a candidate for the development of advanced materials with specific optical or electronic characteristics. Its unique chemical structure allows for potential applications in organic electronics and photonic devices.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
-
Formation of the Benzothiazole Core :
- This is achieved through cyclization reactions involving 4-fluoroaniline and carbon disulfide under oxidative conditions.
-
Introduction of the Nitro Group :
- A nitration reaction can introduce the nitro group into the aromatic system, enhancing the compound's biological activity.
-
Attachment of the Pyridin-3-ylmethyl Group :
- This step often involves coupling reactions facilitated by palladium catalysts, allowing for efficient formation of the final product .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the anticancer activity of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for traditional chemotherapeutics .
Case Study 2: COX Inhibition
Research focusing on the anti-inflammatory properties demonstrated that this compound effectively inhibited COX-2 activity in vitro, leading to reduced levels of inflammatory markers in treated cells .
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors involved in cancer cell proliferation and inflammation . For example, it may inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells . Additionally, it can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectroscopic Properties
The compound shares structural motifs with several analogues:
- TOZ7 (): 4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)-3-nitrobenzamide differs in the presence of a morpholino group and methoxy substituent, whereas the target compound features a pyridin-3-ylmethyl group. The nitro group in both compounds likely enhances electron-withdrawing effects, influencing NMR chemical shifts and reactivity .
- Compounds 4d–4i (): These derivatives contain 3,4-dichlorobenzamide or isonicotinamide groups instead of nitro-substituted benzamide.
- Compounds 3l–3p () : These lack nitro groups but incorporate methyl substituents on phenyl rings. Methyl groups typically lower melting points (e.g., 106–181°C for 3l–3p) compared to nitro-substituted analogues, which often exhibit higher thermal stability due to stronger intermolecular interactions .
Potential Kinase Inhibition
Compounds with benzo[d]thiazole cores, such as those in , are frequently evaluated as kinase inhibitors. The nitro group in the target compound may enhance binding to ATP pockets in kinases, similar to 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide (), which showed docking affinity for FtsZ and DprE1 proteins .
Fluorescent Probe Compatibility
highlights challenges in aqueous compatibility for benzo[d]thiazole-based probes (e.g., 3-BTHPB). The target compound’s nitro group and fluorinated thiazole may exacerbate hydrophobicity, limiting its utility in aqueous environments without structural modifications .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 398.4 g/mol. The compound features a benzothiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Several studies have reported the anticancer properties of benzothiazole derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | 12.5 |
| This compound | A549 | 10.2 |
| Sorafenib | A431 | 0.071 |
| Sorafenib | A549 | 0.194 |
The compound exhibited IC50 values ranging from 10.2 to 12.5 µM against human cancer cell lines A431 and A549, indicating promising anticancer potential compared to established drugs like sorafenib .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases associated with cancer cell proliferation. Molecular modeling studies have suggested that the compound binds to the active sites of these kinases, disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The benzothiazole moiety is well-known for its effectiveness against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that this compound has significant potential as an antimicrobial agent .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of benzothiazole derivatives. The compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting its utility in treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives, including this compound. The study found that these compounds could significantly inhibit tumor growth in xenograft models, further supporting their potential as therapeutic agents .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of this compound requires careful selection of functional group compatibility and reaction sequences. For example:
- Thiazole ring formation : Cyclization reactions (e.g., Hantzsch thiazole synthesis) may introduce the benzo[d]thiazol-2-yl group .
- Amide bond formation : Coupling agents like EDCl/HOBt or PyBOP can link the benzamide and pyridinylmethyl moieties .
- Nitro group placement : Electrophilic aromatic nitration must be optimized to avoid over-nitration or side reactions .
- Safety protocols : Hazard analysis for reagents like acyl chlorides or pyridine is critical .
Q. Example Synthetic Pathway :
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinylmethyl CH₂ at δ 4.2–4.5 ppm) and confirms nitro/fluorine substituents .
- FTIR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak) .
- X-ray crystallography : Resolves crystal packing and hydrogen bonding (e.g., N–H···N interactions in thiazole derivatives) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Purity validation : HPLC (>95% purity) to exclude impurities affecting activity .
- Structural analogs : Compare with derivatives (e.g., trifluoromethyl or piperazine-containing analogs) to isolate pharmacophores .
- Computational modeling : MD simulations to assess target binding (e.g., HDAC inhibition) .
Q. Example Data Contradiction Resolution :
| Study | Reported IC₅₀ (μM) | Possible Cause | Resolution Strategy |
|---|---|---|---|
| A | 0.5 | Impure batch | Reproduce with HPLC-purified compound |
| B | 5.2 | Different cell line | Validate in standardized assays |
Q. What methodologies are employed to study structure-activity relationships (SAR)?
- Functional group modifications : Synthesize analogs with varied substituents (e.g., replacing 4-fluoro with chloro or methyl groups) .
- Biological testing : Evaluate IC₅₀ in enzyme assays (e.g., HDAC inhibition) and cellular models .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and logP for lipophilicity .
- Crystallographic analysis : Map binding interactions (e.g., hydrogen bonds with HDAC catalytic sites) .
Q. Key SAR Findings :
| Modification | Biological Impact | Reference |
|---|---|---|
| Nitro → Amino | Loss of HDAC inhibition | |
| Fluorine → Chlorine | Improved metabolic stability | |
| Pyridinylmethyl → Benzyl | Reduced solubility |
Q. How can computational tools optimize the compound’s pharmacokinetic profile?
- ADMET prediction : Software like SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Docking studies : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., HDACs) to guide rational design .
- QSAR modeling : Relates structural descriptors (e.g., logP, polar surface area) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
